Biphenyl-4-yl(4-cyclopentylpiperazin-1-yl)methanone

Description

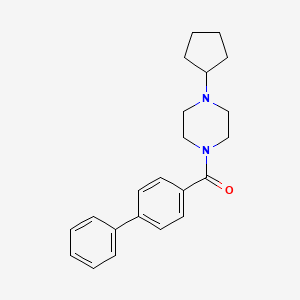

Biphenyl-4-yl(4-cyclopentylpiperazin-1-yl)methanone is a synthetic compound featuring a biphenyl-4-yl methanone core linked to a piperazine ring substituted with a cyclopentyl group. Its molecular formula is C₂₂H₂₄N₂O (calculated based on structural analogs in the evidence).

Properties

IUPAC Name |

(4-cyclopentylpiperazin-1-yl)-(4-phenylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c25-22(24-16-14-23(15-17-24)21-8-4-5-9-21)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-3,6-7,10-13,21H,4-5,8-9,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEWSAVWLMYMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biphenyl-4-yl(4-cyclopentylpiperazin-1-yl)methanone typically involves the following steps:

Formation of Biphenyl-4-ylmethanone: This can be achieved through the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Cyclopentylpiperazine Formation: Cyclopentylamine is reacted with piperazine to form 4-cyclopentylpiperazine.

Coupling Reaction: The final step involves the coupling of Biphenyl-4-ylmethanone with 4-cyclopentylpiperazine using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of Biphenyl-4-yl(4-cyclopentylpiperazin-1-yl)methanone may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Biphenyl-4-yl(4-cyclopentylpiperazin-1-yl)methanone can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a ligand in receptor binding studies.

- Studied for its effects on various biological pathways and processes.

Medicine:

- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

- Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Utilized in the development of new materials with specific properties.

- Applied in the formulation of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl(4-cyclopentylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Piperazine Substituent

Biphenyl-4-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanone (Compound 33, )

- Structure : Replaces cyclopentyl with a 2-hydroxyethyl group.

- Key Data: Synthesized via deprotection of a tert-butyldimethylsilane intermediate using n-tetrabutylammonium fluoride (85% yield).

- Molecular Formula : C₂₁H₂₂N₂O₂.

4-Biphenylyl[4-(3-chlorophenyl)-1-piperazinyl]methanone ()

- Structure : Substitutes cyclopentyl with a 3-chlorophenyl group.

- Key Data: The electron-withdrawing chlorine atom may enhance binding affinity to hydrophobic pockets in target proteins. No yield or activity data are provided, but the chloroaryl group is common in bioactive molecules for increased stability .

- Molecular Formula : C₂₃H₁₉ClN₂O.

(4-hydroxy-3-methoxyphenyl)(4-((1s,4s)-4-phenylcyclohexyl)piperazin-1-yl)methanone (Compound 14, –9)

- Structure : Replaces biphenyl with a 4-hydroxy-3-methoxyphenyl group and substitutes cyclopentyl with a 4-phenylcyclohexyl group.

- Key Data : Synthesized in 24% yield via reductive amination. The bulky 4-phenylcyclohexyl group may restrict rotation, affecting receptor selectivity. The hydroxy and methoxy groups could facilitate hydrogen bonding .

- Molecular Formula : C₂₇H₃₂N₂O₃.

Replacement of the Piperazine Ring

Biphenyl-4-yl(4-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone (Compound 5c, )

- Structure: Substitutes piperazine with a dihydroisoquinoline ring.

- Key Data: NMR data (¹H: δ 4.36–7.72; ¹³C: δ 46.5–148.4) confirm aromatic and aliphatic protons. The dihydroisoquinoline group introduces planar rigidity, which may alter binding kinetics compared to flexible piperazine derivatives .

- Molecular Formula: C₂₈H₂₃NO.

Extended Chain Derivatives

1-(4-Biphenylyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone ()

- Structure: Adds a propanone chain between the biphenyl and piperazine groups.

- Key Data : The extended chain increases molecular weight (C₂₄H₂₄N₂O₂) and may influence pharmacokinetics by altering membrane permeability or metabolic stability. The 4-hydroxyphenyl group could confer antioxidant properties .

Comparative Data Table

Research Implications

- The cyclopentyl group’s balance of hydrophobicity and conformational flexibility may optimize blood-brain barrier penetration .

- Structure-Activity Relationships (SAR) : Substituents on the piperazine ring (e.g., hydroxyethyl, chlorophenyl) critically modulate solubility, binding affinity, and metabolic stability. For instance, electron-withdrawing groups (e.g., Cl) enhance receptor affinity but may reduce solubility .

Biological Activity

Biphenyl-4-yl(4-cyclopentylpiperazin-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a biphenyl moiety and a piperazine ring, which are known to influence its biological interactions.

Biphenyl-4-yl(4-cyclopentylpiperazin-1-yl)methanone has been studied for its role as an inhibitor of various biological pathways, particularly those involving tyrosine kinases. Tyrosine kinases are critical in regulating cell signaling and are implicated in numerous diseases, including cancer and autoimmune disorders.

Inhibition of Bruton's Tyrosine Kinase (Btk)

Research has indicated that this compound may act as an inhibitor of Bruton's tyrosine kinase (Btk), which is involved in B-cell receptor signaling. Inhibiting Btk can be beneficial in treating conditions such as:

- Autoimmune diseases : Including rheumatoid arthritis and lupus.

- B-cell malignancies : Such as chronic lymphocytic leukemia and diffuse large B-cell lymphoma .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Biphenyl-4-yl(4-cyclopentylpiperazin-1-yl)methanone:

Case Studies and Research Findings

- Cancer Treatment : A study investigated the efficacy of Biphenyl-4-yl(4-cyclopentylpiperazin-1-yl)methanone in preclinical models of B-cell malignancies. Results demonstrated significant tumor reduction in treated groups compared to controls, suggesting its potential as a therapeutic agent against specific cancers .

- Autoimmune Disorders : Another study focused on the compound's immunomodulatory effects. It was shown to decrease inflammatory markers in models of rheumatoid arthritis, indicating its potential utility in managing autoimmune conditions .

- Neuroprotection : Research has also explored the neuroprotective properties of this compound. It was found to enhance myelin repair processes in models simulating demyelinating diseases, which could have implications for treating conditions like multiple sclerosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.